5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Description
5’-chloro-1’-(3-methylbutyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that features a spirocyclic structure. The compound contains a dioxane ring fused to an indole moiety, with a chloro substituent and a 3-methylbutyl side chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-11(2)6-7-18-14-5-4-12(17)10-13(14)16(15(18)19)20-8-3-9-21-16/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDHKNERCZWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200137 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-chloro-1’-(3-methylbutyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Spirocyclization: The indole derivative can then undergo a spirocyclization reaction with a dioxane precursor under acidic or basic conditions.
Chlorination: Introduction of the chloro substituent can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Alkylation: The final step involves the alkylation of the indole nitrogen with a 3-methylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the chloro substituent or other functional groups, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, potentially forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
5’-chloro-1’-(3-methylbutyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5’-chloro-1’-(3-methylbutyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.
Disruption of Cellular Processes: Interfering with cell signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spiroindolones: Compounds with a spirocyclic indole structure, often studied for their biological activities.
Chloroindoles: Indole derivatives with chloro substituents, known for their diverse pharmacological properties.
Dioxane Derivatives: Compounds containing a dioxane ring, used in various chemical and pharmaceutical applications.
Uniqueness
5’-chloro-1’-(3-methylbutyl)spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
